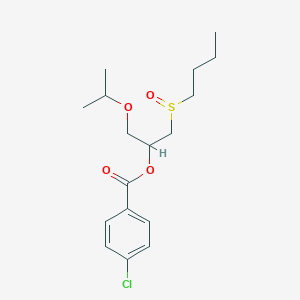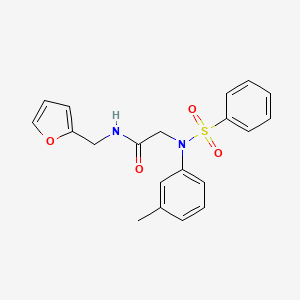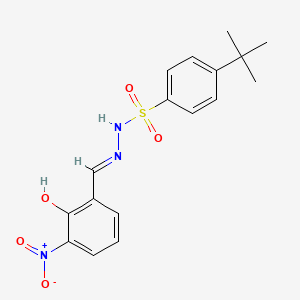
3-methyl-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one (referred to as MPI in This paper aims to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MPI.
科学的研究の応用
MPI has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and antitumor properties. Additionally, it has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of MPI is not yet fully understood. However, it has been proposed that it exerts its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
MPI has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species. Additionally, it has been found to induce apoptosis in cancer cells and protect against neurotoxicity.
実験室実験の利点と制限
MPI has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. However, its low solubility in water can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on MPI. One potential area of study is its potential applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method. Finally, the development of more effective delivery methods for MPI could enhance its potential therapeutic applications.
合成法
MPI can be synthesized using a multi-step process that involves the reaction of 2-phenylacetonitrile with 2-methyl-2-oxazoline followed by cyclization using hydrazine hydrate. The resulting product is then subjected to a series of reactions involving acetic anhydride, sodium bicarbonate, and hydrochloric acid to obtain MPI.
特性
IUPAC Name |
3-methyl-6-phenyl-2,5,6,7-tetrahydroindazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-9-14-12(16-15-9)7-11(8-13(14)17)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTNVMBGBSOLFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)CC(CC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-dichlorophenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B6038657.png)
![2-{[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B6038664.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6038672.png)

![1-(4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B6038685.png)

![2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6038702.png)

![N-(4-fluorophenyl)-1-[(1-isopropyl-4-piperidinyl)carbonyl]-3-piperidinamine](/img/structure/B6038722.png)
![1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]indoline](/img/structure/B6038732.png)
![1-C-(5,7-diethyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol](/img/structure/B6038746.png)
![4-methyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-1,3-thiazole-5-carboxamide](/img/structure/B6038749.png)
![5-cyclopropyl-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B6038763.png)